
N-(3-butoxypropyl)-2-(ethylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-butoxypropyl)-2-(ethylsulfanyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a butoxypropyl group and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-2-(ethylsulfanyl)benzamide typically involves a multi-step process. One common method includes the reaction of 2-(ethylsulfanyl)benzoic acid with 3-butoxypropylamine under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxypropyl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The butoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-(3-butoxypropyl)-2-(ethylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-2-(ethylsulfanyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The ethylsulfanyl group can play a crucial role in its binding affinity and specificity, while the butoxypropyl group may influence its solubility and membrane permeability.
Comparison with Similar Compounds
N-(3-butoxypropyl)-2-(ethylsulfanyl)benzamide can be compared with other benzamide derivatives and compounds with similar functional groups:
N-(3-butoxypropyl)-4-tert-butylbenzamide: Similar structure but with a tert-butyl group instead of an ethylsulfanyl group.
N-(3-butoxypropyl)-3-(phenylsulfanyl)propanamide: Contains a phenylsulfanyl group instead of an ethylsulfanyl group.
N-(3-butoxypropyl)benzenesulfonamide: Features a sulfonamide group instead of a benzamide core.
Properties
Molecular Formula |
C16H25NO2S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(3-butoxypropyl)-2-ethylsulfanylbenzamide |
InChI |
InChI=1S/C16H25NO2S/c1-3-5-12-19-13-8-11-17-16(18)14-9-6-7-10-15(14)20-4-2/h6-7,9-10H,3-5,8,11-13H2,1-2H3,(H,17,18) |
InChI Key |
WEDSDCSNBDOWOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=CC=C1SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


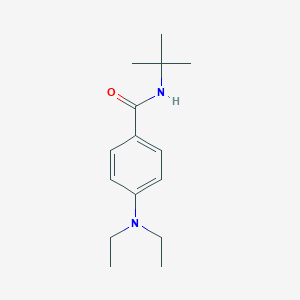
![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171677.png)
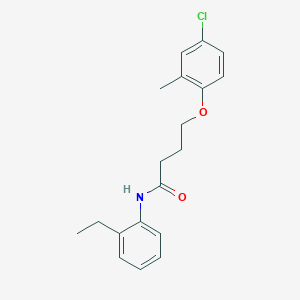
![3-(phenylsulfanyl)-N-[4-(propylsulfamoyl)phenyl]propanamide](/img/structure/B11171683.png)


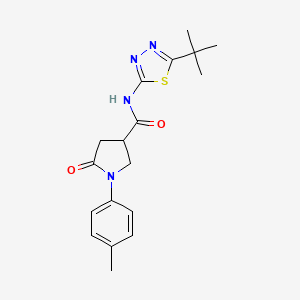
![4-(acetylamino)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11171712.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171716.png)


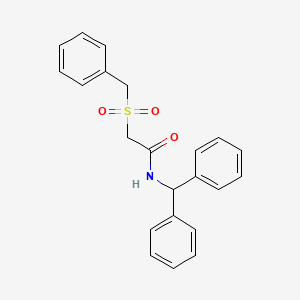
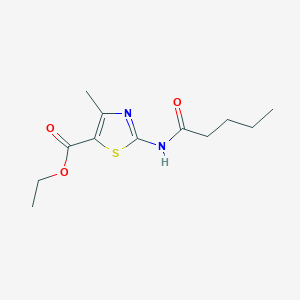
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171748.png)
